N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a chemical compound that belongs to a class of heterocyclic compounds known as tetrahydroquinolines. This compound features a tetrahydroquinoline core, which is a bicyclic structure containing both a benzene and a piperidine-like ring. The presence of the 4-fluorophenyl group and the carboxamide functional group enhances its potential biological activities, making it a subject of interest in medicinal chemistry.
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is classified as:
The synthesis of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves several key steps:
The molecular structure of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can be represented as follows:
The compound exhibits distinct structural features:
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can undergo various chemical reactions:
The mechanism of action for N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide generally involves interaction with specific biological targets such as enzymes or receptors. Quinoline derivatives are known to modulate enzyme activity or bind to receptors, potentially leading to therapeutic effects.
Research indicates that this compound may inhibit certain enzyme activities or interfere with receptor signaling pathways, contributing to its biological efficacy .
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has several scientific applications:
Tetrahydroquinoline (THQ) represents a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous amines and adaptability for target interactions. This bicyclic framework combines a partially saturated quinoline core with a basic amine, enabling diverse pharmacological activities. Historically, THQ derivatives emerged as critical pharmacophores in antiparasitic and antimicrobial therapies. Oxamniquine, a seminal THQ-based anthelmintic, demonstrated the scaffold’s capacity to disrupt helminth DNA, leading to its WHO Essential Medicine status for schistosomiasis [2]. Similarly, dynemycin and virantmycin underscored THQ’s potential in anticancer and antiviral applications, leveraging the core’s planar rigidity for DNA intercalation or enzyme inhibition [2].
The synthetic versatility of THQs facilitated their rapid exploration. Early routes relied on catalytic hydrogenation of quinolines, though modern asymmetric methods now yield enantiopure variants critical for CNS-targeted agents [2]. A 2011 review documented over 700 bioactive THQ derivatives, highlighting their penetration across therapeutic areas, from kinase inhibitors to neuroprotectants [2]. This trajectory established THQ as a "molecular chameleon" capable of balancing lipophilicity, polarity, and three-dimensional diversity—attributes essential for drug-likeness.
Table 1: Bioactive Tetrahydroquinoline Derivatives in Medicine
Compound | Therapeutic Use | Key Structural Features |
---|---|---|
Oxamniquine | Antischistosomal | 1-Aminomethyl-THQ, keto group |
Dynemycin | Antitumor antibiotic | THQ-fused enediyne |
Nicainoprol | Antiarrhythmic | N-Acylated THQ, propanolamine |
Fexinidazole* | Antitrypanosomal (HAT) | Nitroimidazole-THQ hybrid |
Note: Fexinidazole contains a reduced quinoline-like moiety. Adapted from [2] [9].
The target compound, N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS: 1103212-50-5), exemplifies strategic functionalization of the THQ core. Its molecular architecture (C₁₆H₁₅FN₂O; MW: 270.30 g/mol) incorporates three pharmacophoric elements:
The carboxamide tether between the THQ core and fluorophenyl ring is pivotal. Unlike simpler alkyl-linked analogs, this group introduces:
Crystallographic models suggest the THQ ring adopts a half-chair conformation, positioning the carboxamide carbonyl perpendicular to the aryl ring. This orientation may optimize interactions with flat binding sites (e.g., enzyme catalytic clefts) while the 4-fluorophenyl group extends into hydrophobic pockets. Current research prioritizes this scaffold for CNS and oncology targets due to its favorable logP (predicted ~2.8) and topological polar surface area (~45 Ų)—properties aligned with blood-brain barrier penetration [1] [10].
Table 2: Physicochemical Properties of N-(4-Fluorophenyl)-1,2,3,4-Tetrahydroquinoline-2-Carboxamide
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 1103212-50-5 | [1] |
Molecular Formula | C₁₆H₁₅FN₂O | [1] |
Molecular Weight | 270.30 g/mol | [1] |
SMILES | O=C(C1NC2=C(C=CC=C2)CC1)NC3=CC=C(F)C=C3 | [1] |
Storage Conditions | Cold-chain transportation | Commercial data [1] |
The 4-fluorophenyl moiety is not a passive lipophilic unit; it orchestrates multifaceted enhancements in drug-like properties. Fluorine’s high electronegativity (χ = 4.0) and small atomic radius (1.47 Å) enable unique biomolecular interactions:
Fluorine’s impact on lipophilicity is context-dependent. In this compound, monofluorination moderately increases logP versus phenyl (ΔlogP ≈ +0.2), enhancing passive diffusion. However, unlike trifluoromethyl groups, 4-fluoro substitution avoids excessive hydrophobicity, preserving aqueous solubility (>50 μg/mL predicted) [7]. This balance is critical for oral bioavailability.
Notably, fluorine enhances target selectivity. In kinase inhibitors, 4-fluorophenyl groups discriminate between homologous ATP sites via optimal van der Waals contacts. Similarly, in CNS agents like paroxetine (containing 4-fluorophenyl), fluorine improved serotonin reuptake inhibition selectivity 10-fold over norepinephrine transporters [10]. For the title compound, these properties position it as a versatile precursor for neurotherapeutic or chemosensitizer development.
Table 3: Effects of Fluorination on Key Drug Properties
Parameter | Impact of 4-Fluorophenyl | Medicinal Chemistry Rationale |
---|---|---|
Lipophilicity | Moderate logP increase (Δ~0.2) | Enhanced membrane permeation without solubility loss |
Metabolic Stability | Blockade of para-hydroxylation | Reduced CYP450-mediated clearance |
Target Affinity | Strengthened H-bond donation; dipole interactions | Improved binding energy (ΔG) and selectivity |
pKa Modulation | Carboxamide pKa lowered by ~1 unit | Enhanced H-bond donation capacity |
Based on [3] [7] [10].* |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0